molecular formula C23H18N2O3 B2374057 3-phenyl-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 929844-18-8

3-phenyl-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No. B2374057
CAS RN: 929844-18-8
M. Wt: 370.408
InChI Key: GTYPQOWTPWCOFD-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) and a chromeno[8,7-e][1,3]oxazin-4(8H)-one moiety .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds, such as 2-(pyridin-2-yl)pyrimidine derivatives, have been synthesized for their potential biological activities .

Scientific Research Applications

Thermally Curable Monomers and Polymer Chemistry

  • Photodimerization and Thermal Behavior : A study by Kiskan and Yagcı (2007) explored a monomer with benzoxazine and coumarin rings. This compound undergoes photodimerization and thermal ring-opening reactions, demonstrating potential applications in polymer chemistry and material sciences (Kiskan & Yagcı, 2007).

Antimicrobial Agents

  • Potential Antimicrobial Applications : Desai et al. (2017) synthesized novel compounds with antimicrobial activity, including pyridine scaffolds similar to the queried compound. These compounds showed significant activity against various bacteria and fungi, indicating their potential as antimicrobial agents (Desai et al., 2017).

Organic Synthesis and Chemical Reactions

  • Chemical Synthesis and Reactions : Baydar et al. (1979) researched the reactions of N-phenylmaleimide and 1-diethylaminopropyne on a similar oxazinone, leading to pyridine derivatives. This study contributes to the understanding of chemical reactions and synthesis in organic chemistry (Baydar et al., 1979).

DNA-PK Inhibition and Anti-Platelet Activity

  • Medical Research Applications : Ihmaid et al. (2012) synthesized new benzoxazines with DNA-PK inhibition and anti-platelet activities. These compounds, including pyridin-3-ylmethyl analogs, show potential in medical research, particularly in the development of new therapeutic agents (Ihmaid et al., 2012).

Crystal Structure Analysis

  • Structural Chemistry : Research by Platonova et al. (2015) and Gonçalves et al. (2011) on the crystal structure of compounds with chromeno and pyridine elements contributes to the field of structural chemistry, aiding in the understanding of molecular configurations (Platonova et al., 2015); (Gonçalves et al., 2011).

Organic Light-Emitting Diodes (OLEDs)

  • Electronics and Material Science : Ngo et al. (2019) synthesized bipolar host materials containing pyridine for use in organic light-emitting diodes (OLEDs). Their research contributes to the development of more efficient OLEDs (Ngo et al., 2019).

Future Directions

While specific future directions for this compound are not available, research into similar compounds, such as 2-(pyridin-2-yl)pyrimidine derivatives, continues due to their potential biological activities .

properties

IUPAC Name

3-phenyl-9-(pyridin-2-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O3/c26-22-18-9-10-21-19(13-25(15-28-21)12-17-8-4-5-11-24-17)23(18)27-14-20(22)16-6-2-1-3-7-16/h1-11,14H,12-13,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTYPQOWTPWCOFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC3=C2OC=C(C3=O)C4=CC=CC=C4)OCN1CC5=CC=CC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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